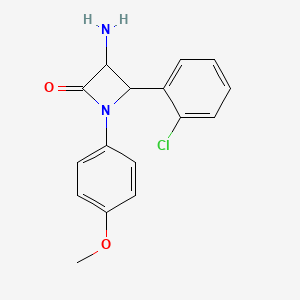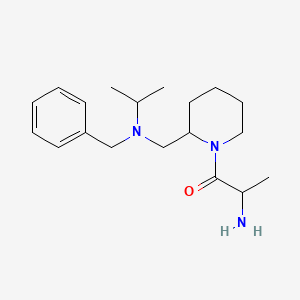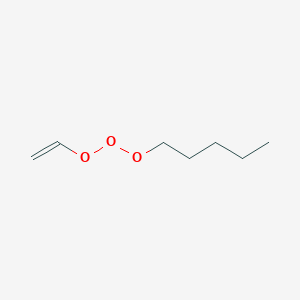
CE;Triethyleneglycolmonopentylether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CE;Triethyleneglycolmonopentylether is an organic compound belonging to the class of glycol ethers. Glycol ethers are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . This compound is a colorless, odorless, and viscous liquid with high boiling and low melting points, making it useful in various industrial applications .
Preparation Methods
CE;Triethyleneglycolmonopentylether is typically synthesized through the reaction of ethylene oxide with pentanol in the presence of a catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the ether bond . Industrial production methods may include continuous processes where ethylene oxide and pentanol are reacted in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
CE;Triethyleneglycolmonopentylether undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
CE;Triethyleneglycolmonopentylether has a wide range of scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions due to its excellent solvency properties.
Biology: It is employed in the preparation of biological samples and as a medium for biochemical reactions.
Medicine: It is used in the formulation of pharmaceuticals and as a carrier for drug delivery systems.
Mechanism of Action
The mechanism by which CE;Triethyleneglycolmonopentylether exerts its effects involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of different chemical species . Its molecular structure allows it to form hydrogen bonds with other molecules, enhancing its solvency and reactivity .
Comparison with Similar Compounds
CE;Triethyleneglycolmonopentylether can be compared with other glycol ethers such as:
Ethylene glycol: A simpler glycol ether with similar solvency properties but lower boiling point.
Diethylene glycol: Another glycol ether with higher boiling point and similar chemical stability.
Propylene glycol: A glycol ether with different molecular structure and slightly different solvency properties.
The uniqueness of this compound lies in its specific molecular structure, which provides a balance of high boiling point, chemical stability, and excellent solvency, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
1-ethenoxyperoxypentane |
InChI |
InChI=1S/C7H14O3/c1-3-5-6-7-9-10-8-4-2/h4H,2-3,5-7H2,1H3 |
InChI Key |
IONYATMAXGSJPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOOOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


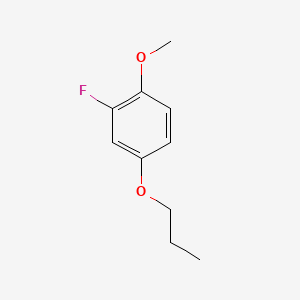
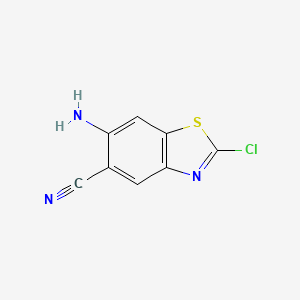
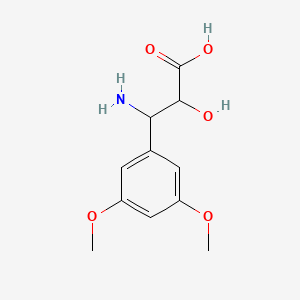
![2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B14795146.png)
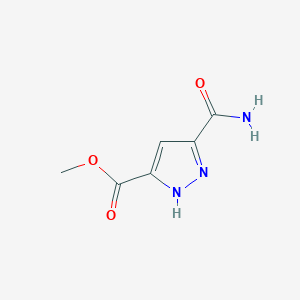
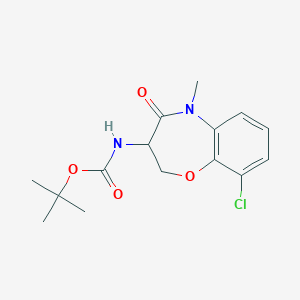
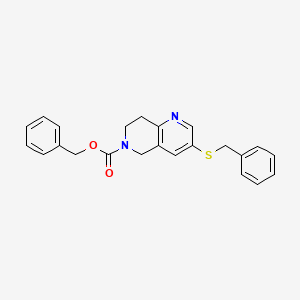
![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
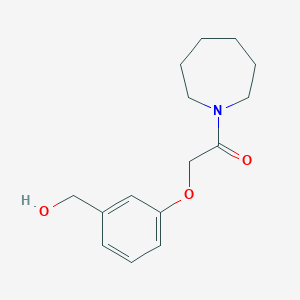
![tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14795182.png)
![(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B14795184.png)
